The compound's chemical name is 2-Oxoivabradine Hydrochloride, with a CAS number of 1616710-50-9. It has a molecular formula of and a molecular weight of approximately 519.03 g/mol . As an impurity reference material, it falls under the category of pharmaceutical standards, which are essential for ensuring the quality and efficacy of drugs during development and manufacturing processes .
The synthesis of 2-Oxoivabradine typically involves multi-step processes that focus on producing ivabradine, from which this compound can be derived as an impurity. One notable method includes the use of specific organic solvents and reagents to facilitate reactions that yield the desired intermediate compounds.
For instance, a patented method describes a two-step synthesis involving:
These methods emphasize mild reaction conditions that enhance product purity and yield while minimizing side reactions.
The molecular structure of 2-Oxoivabradine can be represented by the following details:
Cl.COc1cc2C[C@H](CN(C)CCCN3CCc4cc(OC)c(OC)cc4C(=O)C3=O)c2cc1OC
InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1
.The structure features multiple functional groups including methoxy groups and an oxo group, contributing to its pharmacological properties.
2-Oxoivabradine participates in various chemical reactions typical for organic compounds. Its synthesis routes involve:
The stability and reactivity of 2-Oxoivabradine can be influenced by its molecular structure, particularly the presence of electron-donating groups like methoxy.
As an impurity related to ivabradine, 2-Oxoivabradine does not have a well-defined mechanism of action distinct from ivabradine itself. Ivabradine primarily functions by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated channel 4 (HCN4), which reduces heart rate without affecting myocardial contractility. This mechanism is crucial for its therapeutic effects in managing heart conditions.
While specific data on the action of 2-Oxoivabradine is limited, impurities can sometimes influence drug efficacy or safety profiles through various biochemical interactions .
The physical properties of 2-Oxoivabradine include:
Chemical properties include:
Further studies may provide insights into its thermal stability, reactivity under various conditions, and interaction with biological systems.
2-Oxoivabradine is primarily utilized in pharmaceutical research as an impurity reference standard. It plays a role in:
Research on this compound contributes to broader studies on drug metabolism and pharmacokinetics, vital for developing safer therapeutic agents .
2-Oxoivabradine is primarily synthesized via strategic derivatization of ivabradine intermediates. The core benzazepinone structure undergoes targeted oxidation at the C2 carbonyl to form the 2-oxo derivative. A critical intermediate is 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine (Formula IV), which enables coupling with 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one through nucleophilic substitution [7]. This intermediate preserves the chiral integrity at the (7S)-bicyclooctatriene moiety, essential for metabolic activity. Dehydroivabradine—a precursor with conjugated double bonds—serves as another key intermediate, facilitating selective oxidation through its electron-rich system [1]. Post-coupling, late-stage oxidation using controlled reagents like pyridinium chlorochromate (PCC) yields 2-Oxoivabradine, though this often generates undesired byproducts like N-desmethyl metabolites.
Stereoselective oxidation targets the C2 carbonyl without epimerizing the (7S)-chiral center. Transition-metal-catalyzed oxidations employing palladium/charcoal systems under hydrogen atmospheres achieve this by minimizing racemization [1]. The mechanism involves:
Cytochrome P450 3A4 (CYP3A4) is the primary human enzyme converting ivabradine to 2-Oxoivabradine. The process involves:
Table 1: Metabolic Pathways of Ivabradine Catalyzed by CYP3A4
Metabolite | Formation Site | Relative Yield (%) | Pharmacological Activity |
---|---|---|---|
2-Oxoivabradine | C2 Carbonyl | 45–50% | Minimal |
N-Desmethylivabradine | Methylamine group | 35–40% | Equipotent to parent |
Microbial systems offer sustainable alternatives for 2-oxo derivatization. Notable catalysts include:
Conventional oxidation generates toxic chromium waste and N-oxide byproducts. Green solutions include:
Table 2: Solvent Systems for Byproduct Reduction in 2-Oxoivabradine Synthesis
Solvent System | Byproduct Yield (%) | 2-Oxoivabradine Purity (%) | Key Advantage |
---|---|---|---|
Toluene/water (1:1) | ≤3% | 98.5% | Low hydrolysis |
Acetonitrile/water (7:3) | 8–12% | 89% | High solubility |
[BMIM][PF6] | ≤1% | 99.2% | Recyclable (5 cycles) |
Key scalability hurdles include:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7